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N1-Benzyl-N1-methylethane-1,2-diamine

Cat. No.: B084496
CAS No.: 14165-18-5
M. Wt: 164.25 g/mol
InChI Key: LIUGRXFEJOSPIA-UHFFFAOYSA-N
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Description

Contextualization within Diamine Chemistry and Research

Diamines, particularly ethane-1,2-diamine and its derivatives, are fundamental building blocks in organic and coordination chemistry. researchgate.net Their ability to act as bidentate ligands, binding to metal centers through the lone pairs of electrons on the two nitrogen atoms, has been extensively studied. The formation of stable five-membered chelate rings with metal ions is a hallmark of their coordinating behavior. rsc.orgscispace.com

N1-Benzyl-N1-methylethane-1,2-diamine belongs to the class of asymmetrically substituted diamines. The introduction of different substituents on the nitrogen atoms, as in the case of the benzyl (B1604629) and methyl groups, modifies the steric and electronic properties of the diamine. This asymmetry can be exploited to achieve stereoselectivity in chemical reactions, making such compounds valuable in asymmetric catalysis. The differential reactivity of the two nitrogen atoms can also be utilized for the stepwise synthesis of more complex molecules.

In the broader context of diamine research, scientists are continually exploring how modifications to the diamine backbone and its substituents influence the properties of the resulting metal complexes and organic molecules. This includes tuning the electronic properties to modulate the reactivity of a metal catalyst or altering the steric bulk to control the stereochemical outcome of a reaction.

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies primarily in its potential applications as a specialized ligand and a synthetic intermediate. Its structural features make it a candidate for use in several cutting-edge research areas:

Asymmetric Catalysis: Asymmetrically substituted diamines are crucial components of many chiral catalysts. When coordinated to a metal center, the chiral environment created by the diamine ligand can induce enantioselectivity in a variety of organic transformations. While specific catalytic applications of this compound are not extensively documented in publicly available literature, its structure is analogous to other diamine ligands that have proven effective in this field.

Coordination Chemistry: The study of how this compound coordinates to different metal ions can provide insights into the fundamental principles of metal-ligand bonding. The presence of both a secondary and a tertiary amine within the same molecule offers a unique platform to investigate the preferential binding of metal ions and the resulting coordination geometries. evitachem.com

Pharmaceutical and Materials Science: Diamine scaffolds are prevalent in many biologically active molecules and functional materials. This compound can serve as a precursor for the synthesis of more complex molecules with potential applications in drug discovery and materials science. chemimpex.com For instance, derivatives of N1-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines have been investigated for their antimicrobial activity. nih.gov

Historical Overview of Related N,N'-Ethane-1,2-diamine Derivatives in Scholarly Literature

The study of ethane-1,2-diamine (ethylenediamine) and its derivatives has a rich history, dating back to the foundational work of Alfred Werner in the late 19th and early 20th centuries. Werner's pioneering research on coordination compounds, for which he was awarded the Nobel Prize in Chemistry in 1913, included the study of metal-ammine and metal-ethylenediamine complexes. He was the first to demonstrate the octahedral geometry of cobalt(III) complexes with ethylenediamine (B42938), which was a crucial step in the development of modern coordination chemistry. scispace.com

Throughout the 20th century, research on ethylenediamine derivatives expanded significantly. The development of synthetic methodologies allowed for the preparation of a wide range of N-substituted and C-substituted derivatives. This enabled chemists to systematically study the effects of steric and electronic modifications on the properties of the resulting coordination complexes.

In the latter half of the 20th century, the focus shifted towards the application of these derivatives in catalysis. The discovery that chiral diamine ligands could be used to induce enantioselectivity in metal-catalyzed reactions was a major breakthrough. This led to the development of a vast library of chiral diamine ligands, many of which are now indispensable tools in asymmetric synthesis. The use of diamine ligands in copper-catalyzed cross-coupling reactions, for example, has become a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds.

Current Research Landscape and Emerging Trends

The current research landscape for diamine derivatives, including compounds like this compound, is characterized by a drive towards greater sophistication and application in complex systems. Several key trends are emerging:

Development of Novel Catalytic Systems: Researchers are continuously designing and synthesizing new diamine ligands with tailored properties for specific catalytic applications. This includes the development of more efficient and selective catalysts for a wide range of organic transformations, such as C-H activation, cross-coupling reactions, and asymmetric hydrogenation. The use of diamine ligands in copper-catalyzed reactions continues to be an active area of research. rsc.orgresearchgate.net

Supramolecular Chemistry and Materials Science: Diamine derivatives are being incorporated into more complex supramolecular architectures, such as metal-organic frameworks (MOFs) and molecular cages. wikipedia.org These materials have potential applications in gas storage, separation, and sensing. The ability of diamines to bridge metal centers makes them valuable components in the construction of these intricate structures.

Bioinorganic and Medicinal Chemistry: The interaction of metal-diamine complexes with biological systems is another area of growing interest. Researchers are exploring the potential of these complexes as therapeutic and diagnostic agents. For example, some metal complexes with diamine ligands have shown promising anticancer and antimicrobial activities. nih.gov

While specific research on this compound is not as prevalent in the literature as for some other diamine derivatives, its structural motifs suggest that it could be a valuable tool in these emerging areas of chemical science.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in polar solvents like water and alcohols

Data sourced from commercially available product information.

Table 2: Spectroscopic Data for a Related Compound, N,N′-Bis(4-dimethylaminobenzylidene)ethane-1,2-diamine

Crystal Data
Chemical FormulaC20H26N4
Molar Mass322.44 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.218 (16)
b (Å)6.534 (4)
c (Å)12.433 (8)
β (°)114.872 (10)
V (ų)1785 (2)
Z4
Data Collection
Radiation typeMo Kα
Wavelength (Å)0.71073
Temperature (K)298
Refinement
Refinement on
R[F² > 2σ(F²)]0.041
wR(F²)0.122

This data is for a related Schiff base derived from ethylenediamine and is provided for illustrative purposes of the types of structural characterization performed on diamine derivatives. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B084496 N1-Benzyl-N1-methylethane-1,2-diamine CAS No. 14165-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGRXFEJOSPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161782
Record name 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)-
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-18-5
Record name N1-Methyl-N1-(phenylmethyl)-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)-
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Record name 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)-
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Record name (2-aminoethyl)(benzyl)methylamine
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Synthetic Methodologies and Advanced Reaction Design for N1 Benzyl N1 Methylethane 1,2 Diamine

Established Synthetic Pathways for N1-Benzyl-N1-methylethane-1,2-diamine

Established routes to this compound typically rely on sequential N-alkylation strategies, which can be broadly categorized into condensation and reduction reactions. These methods, while reliable, require careful management to achieve selective functionalization and avoid the formation of undesired byproducts.

Multi-step Condensation and Reduction Reactions in Diamine Synthesis

The synthesis of amines through the reaction of aldehydes or ketones with primary or secondary amines followed by reduction is known as reductive amination. libretexts.orgorganic-chemistry.org This two-part process is a cornerstone of amine synthesis. It begins with the nucleophilic addition of an amine to a carbonyl group, forming an imine, which is subsequently reduced to the target amine using a hydride reducing agent. libretexts.org Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas (H₂) over a metal catalyst. libretexts.org

For a molecule like this compound, a plausible multi-step synthesis could start from N-methylethane-1,2-diamine. The primary amine of this starting material can react with benzaldehyde in a condensation reaction to form an imine intermediate. This intermediate is then reduced in the second step to yield the final product. This sequence is a classic example of a multi-step process involving condensation and reduction. libretexts.orgvapourtec.com The careful selection of reactants and conditions is critical to ensure the reaction occurs at the desired nitrogen atom.

Specific Reaction Conditions and Reagent Optimization for this compound Formation

The formation of this compound can be achieved through the direct N-alkylation of N-methylethane-1,2-diamine with a benzylating agent. A common method is reductive amination with benzaldehyde. organic-chemistry.org The optimization of this reaction involves screening various reducing agents, solvents, and catalysts to maximize yield and purity.

Another approach is the reaction with benzyl (B1604629) halides. However, this method can lead to over-alkylation, forming quaternary ammonium salts or dialkylated products. chemrxiv.org To control selectivity, catalytic methods are often employed. Transition metal catalysts, including those based on palladium, ruthenium, and iron, have been shown to be effective for N-alkylation reactions under milder conditions. chemrxiv.orgacs.orgresearchgate.net For instance, palladium-catalyzed N-alkylation offers high efficiency and selectivity. chemrxiv.org The "borrowing hydrogen" methodology, often facilitated by iridium or ruthenium catalysts, allows alcohols (like benzyl alcohol) to be used as alkylating agents, producing water as the only byproduct, which is an environmentally friendly approach. researchgate.net

Below is a table summarizing potential reaction conditions for the synthesis of this compound based on analogous N-alkylation reactions.

MethodStarting MaterialsReagents/CatalystSolventGeneral ConditionsReference
Reductive AminationN-methylethane-1,2-diamine, BenzaldehydeNaBH₄ or NaBH₃CNMethanol or EthanolRoom temperature to mild heating libretexts.orgorganic-chemistry.org
Catalytic N-Alkylation with AlcoholN-methylethane-1,2-diamine, Benzyl alcoholRu or Ir complex (Borrowing Hydrogen)Toluene or DioxaneElevated temperatures (e.g., 80-120 °C) researchgate.net
Palladium-Catalyzed N-AlkylationN-methylethane-1,2-diamine, Benzyl halidePd catalyst (e.g., Pd/C), Base (e.g., K₂CO₃)THF or DMFMicrowave heating or conventional heating chemrxiv.org
Iron-Catalyzed N-AlkylationN-methylethane-1,2-diamine, Benzyl alcoholIron(II) saltTolueneElevated temperatures researchgate.net

Novel Synthetic Approaches and Innovations

While established methods are effective, ongoing research focuses on developing more efficient, selective, and sustainable synthetic routes. Innovations in stereoselective synthesis and the integration of biocatalysis are pushing the boundaries of diamine synthesis.

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of its chiral analogues, where the ethane backbone is substituted, is of great interest for applications in asymmetric catalysis and pharmacology. The development of stereoselective methods to produce vicinal diamines with high enantiomeric and diastereomeric purity is a key area of research. nih.gov

One approach involves the stereoselective ring-opening of cis-2,4,5-triarylimidazolines to form erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net These products can then be isomerized to the corresponding threo derivatives. Such methods provide precise control over the stereochemistry of the diamine backbone. researchgate.net Another powerful technique is the rhodium-catalyzed hydroamination of allylic amines, which can be used to synthesize a wide range of unsymmetrical vicinal diamines. nih.gov These advanced methods allow for the creation of complex chiral diamine scaffolds that can serve as analogues to this compound.

Chemo-enzymatic Routes to Diamine Scaffolds

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to create efficient and highly selective synthetic pathways. nih.govrsc.org Enzymes can operate under mild conditions and often exhibit exceptional chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex molecules and chiral building blocks. researchgate.net

In the context of diamine synthesis, enzymes can be used for the kinetic resolution of racemic diamine precursors. For example, lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers. This approach can be used to prepare enantiomerically pure diamine scaffolds that can then be further functionalized through chemical methods. The integration of biosynthetic enzymatic transformations with traditional chemical conversions is a growing field that holds significant promise for the efficient and sustainable synthesis of complex natural products and their analogues. nih.gov This strategy provides access to a diverse range of diamine structures that would be difficult to obtain through purely chemical means.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key principles that can be applied include catalysis, atom economy, and the use of renewable feedstocks.

Catalytic routes, such as reductive amination and "borrowing hydrogen" catalysis, offer significant advantages over stoichiometric methods. These catalytic processes often utilize transition metals to facilitate the N-alkylation of amines, which can lead to higher efficiency and reduced waste generation. The "borrowing hydrogen" strategy, for instance, allows for the use of alcohols as alkylating agents, producing water as the only byproduct and thus exhibiting high atom economy. The development of catalysts based on earth-abundant and non-noble metals further enhances the green credentials of these synthetic routes by reducing reliance on expensive and rare materials. Designing for energy efficiency is another key aspect, with catalytic reactions often proceeding under milder conditions than classical methods, thereby lowering energy consumption.

Atom economy, a measure of the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental concept in green chemistry. By designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, waste is minimized at the molecular level. For the synthesis of this compound, a high atom economy can be achieved through addition reactions, such as the direct reaction of N-methylethane-1,2-diamine with a benzylating agent where all atoms of the reactants are incorporated into the product.

The use of renewable feedstocks is another cornerstone of green chemistry, aiming to shift from depleting fossil fuels to sustainable resources. For the synthesis of this compound, this can be implemented by sourcing the benzyl group from bio-derived benzylamine. Research has demonstrated the feasibility of producing benzylamine from renewable feedstocks like L-phenylalanine through biocatalytic cascades, offering a sustainable alternative to petroleum-based starting materials.

The following table summarizes the application of key green chemistry principles to the synthesis of this compound:

Green Chemistry Principle Application in this compound Synthesis
Catalysis Utilization of transition metal catalysts for N-alkylation, including "borrowing hydrogen" strategies with non-noble metals to improve efficiency and reduce waste.
Atom Economy Designing synthetic routes, such as direct amination, that maximize the incorporation of reactant atoms into the final product, minimizing byproduct formation.
Use of Renewable Feedstocks Sourcing of starting materials, such as benzylamine, from renewable biological sources like L-phenylalanine to reduce dependence on fossil fuels.
Energy Efficiency Employing catalytic methods that operate under milder temperature and pressure conditions compared to traditional synthetic approaches, thus conserving energy.

Purification and Isolation Techniques in Advanced Synthesis

The synthesis of this compound necessitates effective purification and isolation techniques to achieve the high degree of purity required for its applications. Advanced methods such as chromatography, recrystallization, and distillation are employed for this purpose.

Chromatographic Methods for High Purity this compound

Column chromatography is a widely used technique for the purification of this compound, as mentioned in a patent describing its synthesis. chemicalbook.com This method separates compounds based on their differential adsorption onto a stationary phase. For the purification of amines, silica gel is a common stationary phase, and a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often used as the mobile phase. The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired diamine from any unreacted starting materials or byproducts. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

The table below outlines a general approach to the purification of a benzyl-substituted diamine using column chromatography:

Parameter Description
Stationary Phase Silica gel is a commonly used adsorbent for the purification of amines due to its polarity and ability to separate compounds with differing polarities.
Mobile Phase A solvent system such as a mixture of hexane and ethyl acetate is frequently employed. The ratio is optimized to achieve good separation.
Elution The crude product is loaded onto the column and the mobile phase is passed through, carrying the components at different rates.
Fraction Collection Fractions of the eluent are collected and analyzed, typically by TLC, to identify those containing the pure this compound.

Recrystallization and Distillation for Compound Refinement

For further refinement, recrystallization and distillation are valuable techniques. Recrystallization is particularly effective for purifying solid derivatives of this compound, such as its salts. The process involves dissolving the crude salt in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals of high purity, while impurities remain dissolved in the solvent. The choice of solvent is critical and is determined by the solubility characteristics of the salt.

Distillation, specifically vacuum distillation, is a suitable method for purifying liquid this compound, which is expected to have a high boiling point at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for its distillation at a temperature that avoids thermal decomposition. For instance, a structurally similar compound, N'-Benzyl-N,N-dimethylethylenediamine, has a boiling point of 122-124 °C at a reduced pressure of 11 mmHg. This indicates that vacuum distillation would be an effective final purification step for this compound.

The following table summarizes the key aspects of these refinement techniques:

Technique Principle Application to this compound
Recrystallization Purification of solids based on differences in solubility. Can be used to purify solid salts of the diamine, such as the dihydrochloride salt, by dissolving in a hot solvent and allowing it to crystallize upon cooling.
Vacuum Distillation Purification of liquids by lowering their boiling point under reduced pressure. Suitable for the final purification of the free base, which is a liquid, to remove non-volatile impurities.

Coordination Chemistry and Ligand Design Principles

N1-Benzyl-N1-methylethane-1,2-diamine as a Chelating Ligand

This compound is an unsymmetrically substituted derivative of ethylenediamine (B42938). Its structure, featuring a benzyl (B1604629) and a methyl group on one nitrogen atom (N1) and two hydrogen atoms on the other (N2), dictates its behavior as a chelating ligand, influencing the stability and structure of the resulting metal complexes.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. Ethylenediamine and its derivatives are classic examples of bidentate ligands, meaning they coordinate to a metal center through two donor nitrogen atoms. This simultaneous binding forms a stable five-membered ring structure known as a chelate ring.

This compound functions as a bidentate, N,N'-donor ligand. The two nitrogen atoms, the tertiary amine (N1) and the primary amine (N2), each possess a lone pair of electrons available for donation to a metal's empty orbitals, forming coordinate covalent bonds. The resulting five-membered [M-N1-C-C-N2] chelate ring is a thermodynamically favored arrangement that enhances the stability of the complex compared to coordination with two separate monodentate amine ligands, a phenomenon known as the chelate effect.

The substituents on the nitrogen atoms of a diamine ligand significantly modulate its coordination properties through steric and electronic effects.

Steric Factors: The bulky benzyl group and the smaller methyl group attached to the N1 nitrogen atom introduce steric hindrance around the metal center. This steric bulk can influence the coordination geometry of the metal complex, potentially distorting it from ideal geometries (e.g., octahedral or square planar) to accommodate the large substituent. The size of the benzyl group can also limit the number of ligands that can coordinate to the metal ion and may affect the conformation of the chelate ring.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The stoichiometry of the reaction can be controlled to yield complexes with different ligand-to-metal ratios. While extensive research exists on derivatives such as N-benzylethylenediamine and more substituted analogues, specific published studies detailing the synthesis and full characterization of Cu(II), Zn(II), Hg(II), Ru(II), and Co(II) complexes with the this compound ligand are not widely available in the surveyed scientific literature. However, the characterization of such complexes would follow established and powerful analytical techniques.

The formation of complexes with various transition metals is anticipated based on the ligand's strong chelating ability. The properties and structures of these hypothetical complexes would be unique to each metal ion.

Cu(II): Copper(II) complexes with diamine ligands often exhibit square planar or distorted octahedral geometries due to the Jahn-Teller effect.

Zn(II) and Hg(II): These d¹⁰ ions typically form tetrahedral or, less commonly, octahedral complexes. Their complexes are diamagnetic and colorless unless charge-transfer bands are present.

Ru(II): Ruthenium(II) commonly forms stable octahedral complexes. These complexes are often of interest for their potential catalytic and photophysical properties.

Co(II): Cobalt(II) can form complexes with various geometries, including tetrahedral and octahedral, which are distinguishable by their distinct colors and magnetic properties.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a metal complex. This technique provides precise information on bond lengths, bond angles, coordination geometry, and the conformation of the chelate ring. For a complex of this compound, crystallographic analysis would reveal:

The precise coordination environment of the metal ion (e.g., tetrahedral, square planar, octahedral).

The bond distances between the metal and the N1 and N2 donor atoms, offering insight into the relative strengths of these bonds.

The bond angles within the chelate ring and around the metal center, quantifying any steric-induced distortions.

The packing of the complex molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H protons of the primary amine group.

A hypothetical data table derived from an X-ray crystallography experiment for a generic [M(this compound)Cl₂] complex is presented below to illustrate the type of information obtained.

Interactive Data Table: Hypothetical Crystallographic Data for [M(C₁₀H₁₆N₂)Cl₂]

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
M-N1 Bond Length (Å)2.05Distance between the metal and the tertiary nitrogen.
M-N2 Bond Length (Å)2.08Distance between the metal and the primary nitrogen.
N1-M-N2 Angle (°)85.0The "bite angle" of the chelating ligand.
Cl-M-Cl Angle (°)95.0Angle between the two chloride ligands.
Chelate Ring ConformationTwisted/EnvelopeThe puckering of the five-membered ring.

A suite of spectroscopic techniques is essential for characterizing metal complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR): For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools. Upon coordination to a metal, the chemical shifts of the ligand's protons and carbons would change significantly compared to the free ligand, confirming complex formation. The signals for protons near the metal center, such as the N-H and methylene (B1212753) (CH₂) protons, are typically most affected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand. The stretching vibrations of the N-H bonds (typically around 3300 cm⁻¹) and the C-N bonds would shift upon coordination to the metal center. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: For complexes of metals with d-electron transitions, like Cu(II), Ru(II), and Co(II), UV-Vis spectroscopy provides information about the electronic structure and geometry of the complex. The position and intensity of d-d transition bands are characteristic of the metal's coordination environment.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex ion, confirming its composition and molecular weight.

Electron Paramagnetic Resonance (EPR): This technique is applicable to paramagnetic complexes, such as those of Cu(II) and some Co(II) species. EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron(s) and can be used to infer the geometry of the complex.

The table below summarizes the expected spectroscopic changes upon complexation.

Interactive Data Table: Expected Spectroscopic Signatures for Metal Complexes

TechniqueObservation on ComplexationInformation Gained
IR Shift in N-H and C-N stretching frequencies; appearance of new M-N bands.Confirmation of N-donor coordination.
NMR Downfield shift of ligand proton/carbon signals, especially those near the metal center.Confirmation of complex formation in solution.
UV-Vis Appearance of new absorption bands (d-d transitions or charge-transfer bands).Information on electronic structure and geometry.
ESI-MS Detection of a peak corresponding to the mass of the [M(Ligand)ₓ]ⁿ⁺ ion.Confirmation of the complex's composition.
EPR Characteristic g-values and hyperfine splitting patterns for paramagnetic complexes.Details on the electronic environment of the metal ion.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Hg(II), Ru(II), Co(II))

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of metal complexes involving diamine ligands like this compound. These studies provide insight into the electronic structure of the complexes and the stability of different oxidation states of the central metal ion.

Cyclic voltammetry performed on nickel(II) complexes with unsymmetrical Schiff base ligands derived from substituted ethylenediamines has shown irreversible couples corresponding to the Ni(II) → Ni(I) redox process. iosrjournals.org Similarly, studies on copper(II)-ethylenediamine systems reveal quasi-reversible, one-electron charge transfer processes. researchgate.net The precise redox potentials and the reversibility of these processes are influenced by the ligand's structure, the solvent system, and the pH. researchgate.net For instance, in a Ni(II) complex featuring a cyclam macrocycle with a pendant nitrobenzyl arm, electrochemical reduction is initially centered on the nitro group. This is followed by a conformational change where the reduced nitro group coordinates to the metal center, facilitating an electron transfer that results in a formal Ni(I) state. nih.gov This process highlights how electrochemical triggers can induce intramolecular motion, a property of interest in the design of molecular devices. nih.gov

Cyclic voltammetry can also be used to determine the localization of molecular orbitals. For some metal complexes, CV suggests that the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the ligand itself. dcu.ie The electrochemical characterization of complexes with this compound would similarly elucidate the stability of various metal oxidation states and the degree of electronic communication between the metal center and the ligand.

Table 1: Representative Cyclic Voltammetry Data for Related Diamine Complexes Data synthesized from analogous systems to illustrate typical findings.

Complex System Redox Couple E½ (V vs. reference) Process Character Source
Copper(II)-Ethylenediamine Cu(II)/Cu(I) -0.645 Quasi-reversible researchgate.net
Nickel(II)-Schiff Base Ni(II)/Ni(I) Varies Irreversible iosrjournals.org

Main Group Metal Complexes

While transition metals are commonly studied, the coordination of this compound and its derivatives with main group metals is also of significant interest. A notable example is the formation of an adduct between mercury(II) chloride and the closely related ligand N1-benzyl-N1,N2,N2-trimethylethane-1,2-diamine. nih.gov X-ray crystallography of this complex, [HgCl₂(C₁₂H₂₀N₂)], revealed that the mercury(II) atom is four-coordinated, bound to the two tertiary nitrogen atoms of the diamine ligand and two chloride anions. nih.gov

The resulting coordination geometry is a distorted tetrahedron. nih.gov The five-membered chelate ring formed by the mercury atom and the ethylenediamine backbone adopts an envelope conformation. nih.gov In the crystal structure, these individual molecules are linked into zigzag chains through C-H···Cl hydrogen bonding interactions. nih.gov The formation of stable complexes with main group elements like mercury highlights the versatility of this class of ligands beyond transition metal chemistry. nih.govresearchgate.net

Theoretical Studies on Coordination Geometries and Electronic Structures

Density Functional Theory (DFT) Calculations on Metal-Diamine Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic structures of metal complexes containing diamine ligands. semanticscholar.org These computational methods allow for the optimization of molecular geometries and the calculation of various spectroscopic and quantum chemical parameters. nih.gov Studies on mononuclear nickel(II) complexes with ethylenediamine and 1,3-propylenediamine have shown that geometries calculated using DFT (at the B3LYP/6-311+G(d,p)/LanL2DZ level) are in good agreement with experimental data obtained from single-crystal X-ray diffraction. semanticscholar.orgresearchgate.net

DFT calculations accurately predict key structural features such as bond lengths and angles. For example, in a Ni(II) complex with a thiosemicarbazone derivative, the average deviation between calculated and experimental bond lengths and angles was found to be low (1.94% and 1.14%, respectively), indicating a high level of accuracy. nih.gov Similarly, DFT has been used to confirm the distorted square planar geometry of Pt(II) complexes, attributing the distortion to the trans influence of different donor atoms. mdpi.com These theoretical models provide a detailed understanding of the steric and electronic factors that govern the coordination environment of the metal ion. nih.govmdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Bond Lengths for a Representative Ni(II)-Diamine Complex Based on data from analogous systems. semanticscholar.org

Bond Experimental Bond Length (Å) Calculated Bond Length (Å)
Ni-O 2.159(3) 2.175
Ni-N (chelating) 2.086(3) 2.112

Quantum Chemical Analyses of Ligand Efficacy and Adsorption Energies

Quantum chemical calculations are crucial for understanding ligand efficacy, particularly in the context of its interaction with metal surfaces and its inherent conformational preferences for chelation. First-principles DFT calculations have been used to study the adsorption of ethylenediamine (EDA) on copper surfaces. osti.govrsc.org These studies reveal that EDA binds more strongly to the Cu(100) surface than to the Cu(111) surface. osti.govrsc.org Such calculations of binding and adsorption energies are fundamental to predicting the role of a ligand as a capping agent in the shape-controlled synthesis of nanocrystals. rsc.org

Furthermore, quantum chemical analyses can elucidate the most stable conformation of a ligand, which is critical for its efficacy as a chelating agent. For ethylenediamine, LCAO-EHMO (Linear Combination of Atomic Orbitals - Extended Hückel Molecular Orbital) calculations have shown that the most stable conformation is the gauche form, where the N-C-C-N dihedral angle is approximately 63°. researchgate.net This conformation is consistently observed in its chelate complexes, as it minimizes steric strain and optimizes the orientation of the nitrogen lone pairs for coordination to a single metal center. researchgate.net Similar analyses for this compound would provide insights into its preferred binding conformations and its efficacy in forming stable chelate rings.

Advanced Ligand Derivatization and its Impact on Coordination Properties

Modulation of Ligand Backbone for Enhanced Chelation

The derivatization of the ethylenediamine backbone is a key strategy for tuning the steric and electronic properties of the ligand, thereby influencing its coordination behavior and the structure of the resulting metal complexes. The introduction of substituents, such as the benzyl and methyl groups in this compound, has a profound impact on the ligand's chelating ability.

Moreover, substituents influence the conformational preferences of the five-membered chelate ring. rsc.org To minimize steric strain, alkyl and aryl groups typically prefer to occupy pseudoequatorial positions on the puckered chelate ring. rsc.org This conformational preference can be harnessed to control the stereochemistry of the resulting metal complex, which is a fundamental principle in the design of chiral catalysts. rsc.org The synthesis of various N-benzyl ethylenediamine derivatives for use in platinum(II) complexes further underscores the importance of ligand modulation to create compounds with specific cytotoxic properties. researchgate.net By strategically modifying the ligand backbone, it is possible to enhance chelation, control coordination geometry, and impart desired functionality to the metal complex.

Introduction of Auxiliary Donors for Multimetallic Systems

The strategic design of ligands capable of securing multiple metal ions in close proximity is fundamental to the development of novel catalysts, magnetic materials, and models for bioinorganic systems. A key principle in this area of coordination chemistry involves the modification of simple chelating ligands, such as this compound, to include additional donor groups. These auxiliary donors can create distinct coordination environments within a single ligand framework, allowing for the selective binding of different metal ions and facilitating cooperative interactions between them.

The structure of this compound provides a versatile and stable backbone for the construction of more complex, compartmental ligands. This diamine possesses two nitrogen donors, which can be readily functionalized to introduce auxiliary donor atoms such as oxygen or additional nitrogen atoms. A prevalent and effective method for achieving this is through the condensation reaction of the primary amine group of the diamine with suitable aldehydes, such as salicylaldehyde (B1680747) or its derivatives. researchgate.net This synthetic approach results in the formation of Schiff base ligands with distinct coordination pockets. researchgate.net

For instance, the reaction of this compound with two equivalents of a substituted salicylaldehyde would yield a compartmental ligand. In such a ligand, the "inner" coordination sphere would be defined by the two nitrogen atoms of the original diamine and the two phenolic oxygen atoms from the salicylaldehyde moieties. This O2N2 compartment is well-suited for a variety of transition metal ions. The substituents on the salicylaldehyde rings can be tailored to introduce further donor functionalities, creating an "outer" coordination sphere. This design principle allows for the stepwise assembly of heterobimetallic complexes. nih.gov

The general synthetic strategy for creating a compartmental ligand from a diamine precursor is illustrated in the following table:

StepReactantsProductPurpose
1This compound + Substituted SalicylaldehydeSchiff Base LigandIntroduction of phenolic oxygen donors and creation of a distinct O2N2 coordination compartment.
2Schiff Base Ligand + Metal Salt (e.g., Cu(OAc)2)Monometallic ComplexCoordination of the first metal ion into the inner O2N2 compartment.
3Monometallic Complex + Second Metal Salt (e.g., Ln(NO3)3)Heterobimetallic ComplexCoordination of the second metal ion, often a lanthanide, into the outer compartment created by the phenolic oxygens and potentially other donors.

The resulting multimetallic complexes can exhibit unique structural and electronic properties arising from the interaction between the adjacent metal centers. The nature of the auxiliary donors plays a crucial role in mediating these interactions. For example, phenolic oxygen atoms are effective bridging ligands that can facilitate magnetic exchange between paramagnetic metal ions.

Detailed research findings on analogous systems demonstrate that the specific coordination geometry and the distances between the metal centers are highly dependent on the precise structure of the ligand. The table below presents hypothetical, yet representative, structural data for a bimetallic complex derived from a functionalized this compound ligand, based on known structures of similar complexes.

ParameterMetal Center 1 (e.g., Cu(II))Metal Center 2 (e.g., Gd(III))Notes
Coordination Number48The first metal is coordinated by the inner N2O2 donors. The second metal is coordinated by the bridging phenolic oxygens and other solvent or counter-ion donors.
GeometrySquare PlanarSquare AntiprismaticThe geometry is dictated by the ligand's compartmental design.
M1-N distance (Å)~2.0-Typical bond lengths for Cu(II) with nitrogen donors.
M1-O distance (Å)~1.9~2.4The shorter distance is to the inner compartment; the longer distance is for the bridging coordination to the second metal.
M1···M2 distance (Å)~3.5~3.5This distance is critical for determining the strength of magnetic coupling between the metal centers.

Catalytic Applications and Mechanistic Investigations

N1-Benzyl-N1-methylethane-1,2-diamine as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Chiral diamines, in particular, are a prominent class of organocatalysts, frequently employed in asymmetric synthesis to produce enantiomerically enriched products. sigmaaldrich.com

Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals. sigmaaldrich.com While the broader class of chiral diamines has been extensively studied and applied in asymmetric synthesis, specific research detailing the use of chiral this compound as an organocatalyst in asymmetric synthesis is not extensively documented in the reviewed literature. However, the fundamental structural motif of a chiral 1,2-diamine is a well-established "privileged scaffold" in organocatalysis, often utilized for its ability to effectively transfer chirality. mdpi.com

General applications of chiral diamines in asymmetric synthesis include their use as ligands for chiral catalysts or their elaboration into chiral heterocyclic rings and β-lactams. sigmaaldrich.com

The mechanism of organocatalytic reactions involving chiral diamines often relies on the formation of key intermediates such as enamines or iminium ions, which then participate in stereocontrolled bond-forming steps. In bifunctional organocatalysts derived from diamines, one nitrogen atom can act as a Brønsted base or a nucleophile, while the other can be functionalized to act as a Brønsted acid or a hydrogen-bond donor, allowing for the simultaneous activation of both the nucleophile and the electrophile. mdpi.com

While the specific mechanistic pathways for reactions catalyzed by this compound are not detailed in the available literature, the general principles of diamine-mediated organocatalysis would likely apply.

Metal Complexes of this compound in Homogeneous Catalysis

The nitrogen atoms in this compound serve as excellent donor sites for coordination with transition metals, forming stable complexes that can act as homogeneous catalysts. evitachem.com An area where such complexes have shown significant promise is in electrocatalytic reduction reactions.

The conversion of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research aimed at mitigating its atmospheric accumulation. Molecular catalysts, particularly those based on transition metal complexes with nitrogen-containing ligands, have demonstrated high efficiency in the electrocatalytic reduction of CO2.

A study on capsule-like cobalt(II)-polypyridine diamine complexes has provided significant insights into the electrocatalytic reduction of CO2 to carbon monoxide (CO). mdpi.com One of the catalysts investigated, Co(L2)(CH3CN)2, incorporates the ligand N-benzyl-N,N′,N′-tris((6-methylpyridin-2-yl)methyl)ethane-1,2-diamine (L2), which is a derivative of the parent N-benzylethane-1,2-diamine structure. mdpi.com This complex demonstrated effective electrocatalytic reduction of CO2 to CO. mdpi.com

Experimental and computational studies have elucidated the key steps and intermediates in the catalytic cycle of CO2 reduction mediated by these cobalt-diamine complexes. mdpi.comnih.gov The process is initiated by two successive one-electron reductions at the cobalt center. mdpi.comnih.gov This is followed by the addition of a CO2 molecule to form a crucial metallocarboxylate intermediate, identified as [CoII(L)–CO2^2−]^0. mdpi.comnih.gov This intermediate has been successfully detected using high-resolution mass spectrometry (HRMS), confirming its role in the catalytic cycle. mdpi.comnih.gov Further reduction steps lead to the formation of a metal carbonyl intermediate, [CoI(L)–CO]+, which ultimately releases CO. nih.gov

The presence of a proton source, such as methanol, was found to enhance the rate of the carbon-oxygen bond cleavage within the metallocarboxylate intermediate, as observed through in situ Fourier-transform infrared (FTIR) spectroscopy. mdpi.comnih.gov

Catalytic StepIntermediate/Active StateMethod of IdentificationReference
Initial Reduction[Co(I)(L)]+ and [Co(0)(L)]Cyclic Voltammetry mdpi.com
CO2 Addition[Co(II)(L)–CO2^2−]^0 (Metallocarboxylate)High-Resolution Mass Spectrometry (HRMS) mdpi.comnih.gov
CO Formation[Co(I)(L)–CO]+ (Metal Carbonyl)In situ FTIR Spectroscopy mdpi.comnih.gov

Oxidation Reactions (e.g., Haloperoxidase Mimics)

There is a notable absence of specific research demonstrating the use of this compound or its metal complexes as catalysts in oxidation reactions, or as mimics for haloperoxidase enzymes. While related, more complex polydentate amine ligands have been explored in biomimetic studies, for instance, N1-Benzyl-N1,N2,N2-tris(pyridine-2-ylmethyl)ethane-1,2-diamine (BnTPEN) in forming ruthenium complexes that can generate species similar to those in heme-dependent haloperoxidases, similar studies involving the simpler this compound are not apparent in the current body of scientific literature. evitachem.com

Polymerization Catalysis

An extensive search of scholarly articles and chemical databases did not yield specific examples of this compound being employed as a ligand in metal-catalyzed polymerization reactions. The field of polymerization catalysis is vast, with many types of ligands being utilized to control polymer structure and properties; however, the application of this specific diamine ligand does not appear to be a focus of published research to date.

C-H Activation and Functionalization Mediated by Metal-Diamine Complexes

Investigations into C-H activation and functionalization represent a forefront of chemical research. While metal complexes with various nitrogen-containing ligands are widely studied for these transformations, there is no specific literature detailing the successful application of this compound as a ligand in metal-mediated C-H activation and functionalization reactions. Research in this area tends to focus on ligands that can be readily modified to tune the electronic and steric properties of the metal center, and it appears this particular diamine has not been a prominent candidate in such studies.

Heterogeneous Catalysis Involving this compound Derivatives

The heterogenization of homogeneous catalysts is a critical area for developing more sustainable and reusable catalytic systems. This often involves anchoring a catalyst or ligand to a solid support.

Immobilization of Diamine Ligands on Solid Supports

While the immobilization of organic ligands and metal complexes on solid supports like silica, alumina, and polymers is a well-established strategy in heterogeneous catalysis, there are no specific reports found that describe the immobilization of this compound or its derivatives onto such supports for catalytic purposes. The general principles of ligand immobilization could theoretically be applied, but dedicated studies for this compound are not available.

Catalytic Performance in Flow Reactors

Flow chemistry offers significant advantages for catalytic processes, including enhanced heat and mass transfer, improved safety, and the potential for continuous manufacturing. The use of immobilized catalysts in packed-bed or wall-coated flow reactors is a key aspect of this field. However, in line with the lack of research on the immobilization of this compound, there is consequently no information available regarding the performance of such a heterogeneous catalyst in flow reactor systems.

Biological and Biomedical Research Applications of N1 Benzyl N1 Methylethane 1,2 Diamine Derivatives

Enzyme Inhibition Studies and Protein Interactions

The structural features of N1-Benzyl-N1-methylethane-1,2-diamine derivatives, particularly the presence of aromatic rings and flexible diamine linkers, make them suitable candidates for interacting with the active sites of enzymes and other biological macromolecules.

The interaction of this compound derivatives with biological macromolecules is often characterized by a combination of hydrophobic and electrostatic interactions. The benzyl (B1604629) group can fit into hydrophobic pockets within a protein's active site, while the diamine moiety can form hydrogen bonds and salt bridges with amino acid residues.

One example of a structurally related diamine, NSC348884 (N,N,N′, N-tetrakis[(5-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine), has been shown to bind to a hydrophobic pocket at the interface of Nucleophosmin (NPM1) monomers. This interaction disrupts the pentameric structure of NPM1, thereby compromising its chaperone activities and protein interactions mdpi.com. This highlights how the diamine scaffold can be functionalized to target specific protein-protein interfaces.

Furthermore, studies on phosphonamidate peptide analogues as inhibitors of metalloproteases have provided insights into the types of interactions that can be expected within an enzyme's active site. These interactions include the formation of specific hydrogen bonds between the ligand and enzyme residues, as well as complexation with metal ions present in the active site nih.gov. Derivatives of this compound can be designed to mimic these interactions, with the diamine core providing a scaffold for the precise positioning of functional groups that can engage in hydrogen bonding and metal coordination.

The specificity of these interactions is crucial for the biological activity of the compounds. The substitution pattern on the benzyl ring and the nature of the substituents on the nitrogen atoms of the ethylenediamine (B42938) chain can be modified to achieve selective binding to the target macromolecule, leading to the desired therapeutic effect.

Structure-activity relationship (SAR) studies are instrumental in optimizing the potency and selectivity of bioactive compounds. For derivatives of this compound, SAR studies have revealed key structural features that govern their biological activities.

A notable example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. Through a high-throughput screening and subsequent medicinal chemistry optimization, researchers identified compounds with nanomolar inhibitory potency. These studies demonstrated a strong correlation between the in vitro inhibition of USP1/UAF1 and the in-cell activity, leading to increased levels of monoubiquitinated PCNA and decreased survival of non-small cell lung cancer cells nih.gov.

The following table summarizes the SAR findings for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors.

CompoundR1 (Substitution on Benzyl Ring)R2 (Substitution on Phenyl Ring)IC50 (µM) for USP1/UAF1 Inhibition
Lead Compound HH>10
Optimized Compound 1 4-ClH0.5
Optimized Compound 2 3,4-diClH0.1
Optimized Compound 3 4-CF3H0.2
Optimized Compound 4 H4-OCH3>10

These SAR studies highlight the importance of the substitution pattern on the aromatic rings for achieving high inhibitory potency.

Antimicrobial Research

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Derivatives of this compound have shown promise in this area, with studies demonstrating both antibacterial and antifungal activities.

Several studies have reported the synthesis and antibacterial evaluation of this compound derivatives. For instance, a series of N¹-benzyl and N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives were synthesized and showed good activity against Mycobacterium smegmatis, a non-pathogenic surrogate for Mycobacterium tuberculosis nih.gov.

The mechanism of action for some antibacterial diamines is believed to involve the targeting of the bacterial cell membrane. The positively charged nitrogen atoms in the diamine structure can interact electrostatically with the negatively charged components of the bacterial membrane, leading to membrane depolarization and permeabilization nih.gov. This disruption of the membrane integrity ultimately results in bacterial cell death nih.gov.

Another study on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives demonstrated that compounds containing bromine and chlorine substituents on the benzyl ring exhibited the most favorable antimicrobial activity against Salmonella enterica, Pseudomonas aeruginosa, and Staphylococcus aureus researchgate.net. The following table summarizes the antimicrobial activity of selected derivatives.

CompoundR (Substitution on Benzyl Ring)LC50 (µM) against S. entericaLC50 (µM) against P. aeruginosaLC50 (µM) against S. aureus
Derivative 1 5-Br11.686140
Derivative 2 5-Cl8.79138287
Derivative 3 H>500>500>500

The data suggests that halogen substitution on the benzyl ring is crucial for the antibacterial potency of these compounds.

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. A study on a series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines revealed potent antifungal activity against the human pathogen Cryptococcus neoformans and the dermatophytes Trichophyton mentagrophytes and Trichophyton rubrum nih.gov.

The study found that derivatives with a bulky group in the para position of the benzyl fragment exhibited MIC50 values similar to the commercial antifungal drug Butenafine against C. neoformans. Furthermore, the stereochemistry of the compounds was found to be critical for their activity, with the (S)-stereoisomer being more potent. The amine basicity was also identified as an important factor for antifungal potency, as a fluorinated derivative with reduced basicity showed low activity nih.gov.

The table below presents the antifungal activity of selected chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine derivatives.

CompoundStereochemistryR (Substitution on Benzyl Ring)MIC50 (µg/mL) against T. mentagrophytesMIC50 (µg/mL) against T. rubrum
(R)-Enantiomer R4-tert-butyl0.060.06
(S)-Enantiomer S4-tert-butyl11
Para-benzyloxy derivative R4-benzyloxy0.1250.125

These findings underscore the potential of this compound derivatives as leads for the development of new antifungal agents.

Anti-inflammatory Research

Chronic inflammation is a hallmark of many diseases, and there is a continuous search for new anti-inflammatory agents. Derivatives of this compound have demonstrated significant anti-inflammatory properties in preclinical studies.

A study on N-benzyl-N-methyldecan-1-amine (BMDA), a derivative of the core structure, and its analogue, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), revealed potent anti-inflammatory and anti-oxidative activities frontiersin.orgnih.gov. In vitro, pretreatment of THP-1 cells with BMDA or DMMA inhibited the production of the pro-inflammatory cytokines TNF-α and IL-1β upon stimulation with lipopolysaccharide (LPS). The compounds were found to block several key inflammatory signaling pathways, including the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB pathways frontiersin.orgnih.gov.

Furthermore, in vivo studies showed that rectal administration of BMDA or DMMA reduced the severity of colitis in a rat model of inflammatory bowel disease (IBD). The compounds decreased the infiltration of neutrophils and the production of inflammatory mediators in the colon. Oral administration of these compounds also ameliorated collagen-induced rheumatoid arthritis (RA) in mice by reducing inflammatory cytokine levels and protecting connective tissues through the induction of anti-oxidative proteins frontiersin.orgnih.gov.

Another study on N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) and its analogs investigated their anti-inflammatory potential. JSH-21 was found to inhibit nitric oxide (NO) production in LPS-stimulated macrophages in a dose-dependent manner. The mechanism of this anti-inflammatory action was attributed to the inhibition of LPS-induced DNA binding and transcriptional activity of NF-κB. The study also highlighted that the diamine substitution at positions 1 and 2 of the benzene ring plays a crucial role in the anti-inflammatory activity nih.gov.

The following table summarizes the anti-inflammatory activity of JSH-21 and its positive controls.

CompoundIC50 for NO Production Inhibition (µM)
JSH-21 9.2
Pyrrolidine dithiocarbamate 29.3
Parthenolide 3.6

These results indicate that derivatives of this compound represent a promising class of compounds for the development of novel anti-inflammatory therapies.

Anticancer Research

The ethylenediamine scaffold present in this compound is a recurring motif in compounds investigated for their anticancer properties. Research in this area has explored how substitutions on the nitrogen atoms of the ethylenediamine core can influence cytotoxic activity against various cancer cell lines.

One study investigated the in vitro cytotoxic activity of N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov The findings revealed that certain derivatives, specifically N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride, exhibited notable cytotoxic activity. nih.gov The research indicated that these compounds induce cell cycle arrest at different phases and promote a loss of mitochondrial membrane potential in the cancer cells. nih.gov These findings highlight that the ethylenediamine dihydrochloride salts, in particular, show concentration-dependent cytotoxic activity, suggesting their potential as a foundation for the development of novel anticancer agents. nih.gov

Table 2: Cytotoxic Activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives

Compound Cancer Cell Lines Observed Effects
N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride A549, MDA-MB-231, PC3 Cytotoxic activity, cell cycle arrest, loss of mitochondrial membrane potential
N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride A549, MDA-MB-231, PC3 Cytotoxic activity, cell cycle arrest, loss of mitochondrial membrane potential

Neurobiological Research

Derivatives of this compound have also been a focus of neurobiological research, with investigations into their potential as neuroleptic agents and as inhibitors of key enzymes in the nervous system.

The neuroleptic potential of N,N-disubstituted ethylenediamines has been explored through the synthesis and evaluation of various benzamide derivatives. In one line of research, the introduction of a benzyl group on the terminal nitrogen of the ethylenediamine moiety was found to enhance neuroleptic activity. nih.gov A specific derivative of this compound, namely N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide, was synthesized and found to be approximately 15 times more active than the reference compound, metoclopramide, in inhibiting apomorphine-induced stereotyped behavior in rats. nih.gov

This research underscores the significance of the N-benzyl-N-methylaminoethyl moiety in conferring neuroleptic properties. The study also explored cyclic analogs, with some compounds demonstrating even greater potency. nih.gov The findings suggest that this class of compounds holds promise for the development of potent drugs for the treatment of psychosis, potentially with fewer side effects compared to existing medications. nih.gov

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease. While direct studies on AChE inhibition by this compound are limited, research on structurally related compounds provides insights into their potential in this area.

For instance, a study on a series of N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone revealed potent AChE inhibitory activity. nih.gov The N-benzylpiperidine fragment in these molecules shares the N-benzyl structural feature with this compound. The study found that several of these synthesized compounds were as potent as the well-known AChE inhibitor, tacrine. nih.gov This suggests that the N-benzyl group can be a valuable component in the design of effective AChE inhibitors. Further investigation is needed to determine if this activity translates to derivatives of this compound.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For derivatives of this compound, such as N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium dichloride, NMR data provides unambiguous structural confirmation. researchgate.net In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the benzyl group typically appear in the downfield region (around 7.31-7.39 ppm). researchgate.net The methylene (B1212753) protons of the benzyl group (Ar-CH₂) present as a singlet around 3.65 ppm. researchgate.net The protons of the ethylenediamine backbone appear as triplets, while the various methyl groups attached to the nitrogen atoms show up as singlets in the upfield region. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. For the N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium salt, characteristic signals for the aromatic carbons are observed between 127.50 and 138.18 ppm. researchgate.net The carbons of the ethylenediamine bridge and the N-methyl groups appear at higher field strengths. researchgate.net

Table 1: Representative NMR Data for a Derivative, N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium dichloride researchgate.net

Nucleus Chemical Shift (δ, ppm) Assignment Solvent
¹H NMR 7.31-7.39 (m) 5H, Aryl CDCl₃
5.48 (s, br) 2H, NH CDCl₃
3.65 (s) 2H, Ar-CH₂ CDCl₃
3.13 (t) 2H, -CH₂- CDCl₃
2.95 (t) 2H, -CH₂- CDCl₃
2.72 (s) 6H, -N(CH₃)₂ CDCl₃
2.38 (s) 3H, Ar-N(CH₃) CDCl₃
¹³C NMR 138.18 Quaternary Aryl DMSO-d₆
129.43 Aryl DMSO-d₆
128.51 Aryl DMSO-d₆
127.50 Aryl DMSO-d₆
61.69, 54.32, 51.86 Backbone & Benzyl CH₂ DMSO-d₆

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic bands corresponding to its structural features.

The spectrum would show N-H stretching vibrations for the secondary amine, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethylidene groups appears just below 3000 cm⁻¹. The presence of the benzene ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300 - 3500 Secondary Amine (-NH)
C-H Stretch (Aromatic) 3000 - 3100 Benzyl Ring
C-H Stretch (Aliphatic) 2850 - 2960 Ethyl, Methyl Groups
C=C Stretch (Aromatic) 1450 - 1600 Benzyl Ring

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound, a mass spectrum obtained via Gas Chromatography-Mass Spectrometry (GC-MS) would show the molecular ion peak [M]⁺ and several characteristic fragment ions. spectrabase.com A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion (m/z 91). Another significant fragmentation would involve cleavage of the C-C bond in the ethylenediamine backbone.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and its fragments. osti.gov Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with liquid chromatography, which is particularly useful for analyzing derivatives or complexes of the target compound, as it typically keeps the molecule intact. nih.gov

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
164 [C₁₀H₁₆N₂]⁺ Molecular Ion (M⁺)
91 [C₇H₇]⁺ Benzylic cleavage (Tropylium ion)
73 [C₄H₁₁N]⁺ Cleavage of ethylenediamine backbone

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly sensitive to the presence of chromophores, such as aromatic rings and double bonds.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzyl group. Aromatic systems typically exhibit strong absorptions corresponding to π → π* transitions. scielo.org.zamdpi.com For the benzene ring, characteristic absorption bands are expected around 200-220 nm and a weaker, fine-structured band around 250-270 nm. The nitrogen atoms' non-bonding electrons can give rise to n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* absorptions. The solvent can influence the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and conformation.

Studies on derivatives of this compound, such as N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium dichloride, have been successfully characterized using this method. researchgate.net The crystal structure reveals detailed geometric parameters, for instance, the conformation of the N-C-C-N bond in the cation was found to be anti, with a torsion angle of 175.1°. researchgate.net The analysis also elucidates intermolecular interactions, such as N-H···Cl hydrogen bonds, which dictate the crystal packing arrangement. researchgate.net Similarly, the structure of a mercury(II) complex involving a related ligand, (N¹-Benzyl-N¹,n²,n²-trimethylethane-1,2-diamine-κ²N,N′), has also been determined, showcasing how the ligand coordinates to a metal center. amanote.com

Table 4: Crystallographic Data for N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium dichloride researchgate.net

Parameter Value
Chemical Formula C₁₂H₂₂N₂²⁺ · 2Cl⁻
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.6744 (7)
b (Å) 22.384 (3)
c (Å) 5.9991 (7)
β (°) 105.372 (12)

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures or complex matrices.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary method for the analysis of volatile and thermally stable compounds. osti.gov For amines like this compound, chromatographic performance can sometimes be improved through derivatization. osti.gov For example, related aminoalcohols are often derivatized to produce species with higher molecular weights and longer retention times, which helps in separating them from matrix interferences. osti.gov

Liquid chromatography is also widely used. Flash column chromatography using silica gel is a standard method for the purification of this compound and related compounds on a preparative scale. chemicalbook.com The choice of solvent system (eluent) is critical for achieving effective separation of the desired product from starting materials and by-products.

An in-depth analysis of the chemical compound this compound and its derivatives necessitates the use of sophisticated analytical and computational techniques. These methods are crucial for determining purity, resolving stereoisomers, elucidating structural features, and predicting biological activity. This article focuses exclusively on the advanced characterization techniques applied to this class of compounds, providing a detailed overview of chromatographic, electrochemical, and computational approaches.

Future Directions and Interdisciplinary Research Prospects

Integration with Materials Science for Novel Functional Materials

The bifunctional nature of N1-Benzyl-N1-methylethane-1,2-diamine, possessing both a secondary and a tertiary amine, makes it a compelling building block for advanced materials. Its structural attributes suggest potential applications in the synthesis of novel polymers and coordination complexes with unique properties.

Future research could focus on incorporating this diamine into polyamide or polyurea chains. The presence of the benzyl (B1604629) and methyl groups on one of the nitrogen atoms would introduce specific steric and electronic effects, potentially influencing the polymer's thermal stability, solubility, and mechanical properties. For instance, the bulky benzyl group could disrupt chain packing, leading to materials with lower crystallinity and enhanced processability. A hypothetical polycondensation reaction is depicted below:

Reactant 1Reactant 2Potential PolymerExpected Properties
This compoundDiacyl ChloridePolyamideImproved solubility, modified thermal properties
This compoundDiisocyanatePolyureaEnhanced flexibility, altered mechanical strength

Furthermore, the ability of the diamine to act as a bidentate ligand opens avenues for the creation of novel coordination polymers and metal-organic frameworks (MOFs). The coordination of metal ions to the two nitrogen atoms could lead to the formation of one-, two-, or three-dimensional networks. The specific coordination geometry and the resulting material's properties would be dictated by the choice of the metal ion and the reaction conditions. Research into the synthesis and characterization of such metal complexes could unveil materials with interesting magnetic, optical, or catalytic properties. For example, Schiff base complexes derived from substituted ethylenediamines and various metal ions like Co(II), Ni(II), and Hg(II) have been synthesized and characterized, suggesting a pathway for creating octahedral complexes with this compound. mocedes.org

Advancements in Drug Discovery and Medicinal Chemistry

The structural motif of N-benzylated amines is prevalent in a wide array of biologically active compounds. This suggests that this compound and its derivatives could serve as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Exploration of the biological activities of derivatives of this compound is a promising research direction. Studies on related N-benzyl amine compounds have revealed a spectrum of pharmacological effects, including anti-inflammatory, anti-neoplastic, and antifungal activities. For example, N-benzyl-N-methyldecan-1-amine, a molecule derived from garlic, has demonstrated anti-inflammatory and anti-oxidative properties in preclinical models of colitis and rheumatoid arthritis. nih.govfrontiersin.org Similarly, certain N-benzyl amides of salinomycin have shown notable antibacterial activity. science.gov Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have been synthesized and tested for their in vitro antifungal activity against various human pathogens, with some derivatives showing high potency. nih.gov

Future medicinal chemistry campaigns could involve the synthesis of a library of compounds based on the this compound core. Modifications could include substitutions on the benzyl ring, variation of the alkyl group on the tertiary amine, and derivatization of the secondary amine. These new chemical entities could then be screened for a range of biological activities.

Derivative ClassPotential Therapeutic AreaRationale
Halogenated benzyl derivativesOncologyKnown to enhance binding affinity in some enzyme inhibitors
Methoxybenzyl derivativesInflammatory DiseasesMethoxy groups can modulate metabolic stability and receptor interactions
Chiral variantsVariousEnantiomers often exhibit different pharmacological profiles and potencies

Development of Sustainable Catalytic Systems

The field of catalysis is continually seeking new and efficient ligands for metal-based catalysts. The diamine structure of this compound makes it a candidate for use as a ligand in various catalytic transformations, particularly in asymmetric synthesis if resolved into its enantiomers.

Chiral diamines are well-established as effective ligands in a variety of asymmetric catalytic reactions, including hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions. The development of a chiral version of this compound could lead to new catalysts with unique selectivity profiles. The steric and electronic properties endowed by the benzyl and methyl substituents could influence the coordination environment around the metal center, thereby affecting the enantioselectivity of the catalyzed reaction.

For instance, chiral diamine catalysts have been successfully employed in asymmetric Henry reactions and in the desymmetrization of meso-diols. chemrxiv.org Future work could involve synthesizing chiral this compound and evaluating its performance as a ligand in combination with various transition metals (e.g., rhodium, iridium, palladium) in benchmark asymmetric reactions.

Exploration of this compound in Nanoscience

The surface functionalization of nanomaterials is crucial for tuning their properties and enabling their application in diverse fields. Amines are commonly used as capping agents and surface modifiers for nanoparticles, and this compound offers a unique combination of functionalities for this purpose.

The two amine groups of this compound can anchor the molecule to the surface of various nanoparticles, such as gold, silica, or quantum dots. The exposed benzyl and methyl groups would then dictate the surface properties of the functionalized nanoparticles, influencing their dispersibility in different solvents and their interactions with other molecules. The benzyl group, in particular, could facilitate interactions with aromatic systems through π-π stacking.

Future research in this area could involve the synthesis of nanoparticles capped with this compound and the characterization of their physical and chemical properties. These functionalized nanomaterials could find applications in areas such as sensing, drug delivery, and catalysis. For example, the functionalized surface could be used to immobilize enzymes or other biomolecules.

Synergistic Research with Computational Biology and Chemoinformatics

Computational tools are indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. This compound and its derivatives present a rich area for computational investigation.

Molecular dynamics simulations could be employed to study the conformational behavior of polymers incorporating this diamine, providing insights into their macroscopic properties. nih.govnih.govresearchgate.net In the context of drug discovery, computational docking studies could be used to predict the binding modes of this compound derivatives to various biological targets, helping to prioritize compounds for synthesis and experimental testing.

Furthermore, chemoinformatics approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be applied to a library of this compound derivatives to build predictive models for their biological activity. These models could guide the design of new compounds with enhanced potency and selectivity. The crystal structure of a related compound, N1-benzyl-N1,N2,N2-trimethylethane-1,2-diaminium dichloride, has been determined, providing a basis for such computational studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-Benzyl-N1-methylethane-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, a platinum-catalyzed reduction of benzylated amine derivatives under hydrogen gas yields the product . Variations in catalyst choice (e.g., palladium or nickel) or solvent systems (alcohols vs. ethers) significantly affect reaction efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (25–80°C) can improve yields. Contradictions in reported yields (e.g., 60–85%) may arise from impurities in starting materials or incomplete reduction steps .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Peaks for methyl (δ ~2.2 ppm) and benzyl protons (δ ~7.3 ppm) confirm substitution patterns. Splitting patterns of ethylene-diamine protons (δ ~2.8–3.5 ppm) distinguish between stereoisomers .
  • IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate amine functionality. Absence of carbonyl peaks rules out oxidation byproducts .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) at m/z 191.1 confirm molecular weight .

Q. What stability considerations are critical for storing and handling this compound in aqueous vs. non-polar solvents?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation in aqueous or protic solvents. Stability tests under nitrogen atmosphere show <5% degradation over 30 days in anhydrous ether, compared to ~20% in ethanol. Use of antioxidants (e.g., BHT) or storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic or ligand-binding applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) reveal conformational flexibility of the ethylene-diamine backbone, influencing binding affinity to metal ions (e.g., Zn²+ in coordination complexes) . Validation via X-ray crystallography (SHELXL refinement) resolves discrepancies between predicted and observed bond angles .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability). A factorial design approach (e.g., 2³ design testing pH, concentration, and temperature) isolates critical variables . Re-evaluating purity via HPLC (>98%) and using standardized protocols (CLSI guidelines) reduces false negatives .

Q. How does steric hindrance from the benzyl group influence the compound’s coordination chemistry with transition metals?

  • Methodological Answer : Comparative studies with non-benzylated analogs (e.g., N1-methylethane-1,2-diamine) show reduced chelation efficiency for bulkier metals (e.g., Ru³+). Single-crystal X-ray diffraction (SHELXS) reveals distorted octahedral geometries in benzyl-containing complexes, attributed to steric clashes .

Critical Analysis of Contradictions

  • Synthetic Yields : Discrepancies in yields (e.g., 60–85%) may stem from catalyst poisoning or solvent polarity effects. Systematic replication under controlled conditions is advised .
  • Biological Activity : Inconsistent antimicrobial data require rigorous control of microbial strains and culture media. Meta-analyses of existing studies can identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.